2-(Difluoromethoxy)benzene-1-sulfonamide

説明

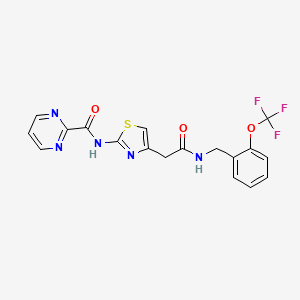

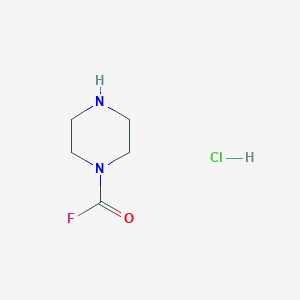

2-(Difluoromethoxy)benzene-1-sulfonamide is a chemical compound with the molecular formula C7H7F2NO3S and a molecular weight of 223.2 . It is a versatile compound with diverse applications in scientific research. Its unique structure enables it to be used as a building block for drug synthesis, catalysts, and materials science studies.

Synthesis Analysis

The synthesis of sulfonamides directly from sulfonic acids or its sodium salts can be performed under microwave irradiation . This method has shown a good functional group tolerance and is high yielding .Molecular Structure Analysis

The IUPAC name of this compound is 2-(difluoromethoxy)benzenesulfonamide . The InChI code is 1S/C7H7F2NO3S/c8-7(9)13-5-3-1-2-4-6(5)14(10,11)12/h1-4,7H,(H2,10,11,12) .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 128-130°C . It is stored at room temperature .科学的研究の応用

Synthesis and Catalysis

A novel environmentally benign method for the synthesis of sulfonamide derivatives, including 2-(Difluoromethoxy)benzene-1-sulfonamide, was achieved through a domino dehydrogenation-condensation-hydrogenation sequence. This method utilizes nanostructured catalysts, allowing for high yields and efficient catalyst recycling. It represents a green approach to the synthesis of sulfonamides, important intermediates in drug synthesis, highlighting the catalyst's magnetic property for product isolation and recycling efficiency (F. Shi et al., 2009).

Enzyme Inhibition Studies

Benzenesulfonamide derivatives, which potentially include this compound, have been studied for their inhibitory effects on human paraoxonase-1 (hPON1), an enzyme associated with many metabolic processes. These compounds exhibit a range of inhibitory activities, suggesting potential therapeutic applications in regulating enzyme activity (M. Işık et al., 2019).

Drug Discovery and Therapeutics

In the context of drug discovery, glycoconjugate benzene sulfonamides, similar to this compound, have been synthesized and evaluated for their ability to inhibit specific isozymes of carbonic anhydrase, a target for cancer therapy. This research underscores the potential of sulfonamide derivatives in the development of new therapeutic agents, particularly for treating hypoxic tumors (Brendan L Wilkinson et al., 2006).

Advanced Oxidation Processes

Studies on the degradation of sulfonamides, including potentially this compound, in advanced oxidation processes (AOPs) have provided insights into the mechanisms of hydroxyl radical addition and the subsequent formation of cyclohexadienyl radical intermediates. This research is crucial for understanding the environmental impact and degradation pathways of sulfonamide-based compounds (G. Sági et al., 2015).

Material Science

In the field of material science, sulfonamide derivatives like this compound have been explored for their potential in creating new materials with unique properties. For example, the synthesis of sulfonated thioindigo derivatives demonstrates solvent polarity-dependent fluorescent "on-off" systems, which could have applications in the development of novel fluorescent materials (Ricardo C. Pereira et al., 2018).

作用機序

are a group of drugs that are derived from sulfanilamide, a sulfur-containing chemical . They inhibit the activity of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides that are required for DNA and RNA synthesis . By inhibiting this enzyme, sulfonamides prevent the growth and multiplication of bacteria .

The mode of action of sulfonamides involves their ability to mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase . In bacteria, PABA is used in the synthesis of folic acid, which is essential for the production of nucleic acids and the growth and survival of the bacteria . Sulfonamides, by mimicking PABA, inhibit the activity of dihydropteroate synthetase and prevent the synthesis of folic acid .

The biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting the synthesis of folic acid, sulfonamides prevent the synthesis of nucleic acids, which are essential for the growth and multiplication of bacteria .

The pharmacokinetics of sulfonamides vary widely. In general, they are well absorbed from the gastrointestinal tract and are distributed throughout the body tissues . They are metabolized in the liver and excreted in the urine .

The result of action of sulfonamides is the prevention of bacterial growth and multiplication . By inhibiting the synthesis of folic acid, they prevent the synthesis of nucleic acids, which are essential for the growth and multiplication of bacteria .

The action environment of sulfonamides can be influenced by many factors, including the pH of the environment, the presence of other drugs, and the individual’s health status . For example, the activity of sulfonamides can be reduced in acidic environments or in the presence of pus .

Safety and Hazards

The safety information for 2-(Difluoromethoxy)benzene-1-sulfonamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

2-(difluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO3S/c8-7(9)13-5-3-1-2-4-6(5)14(10,11)12/h1-4,7H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDODAVQVIOWLPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77798-20-0 | |

| Record name | 2-(difluoromethoxy)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-ethoxypropyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2712628.png)

![2-[5-({1-[3-(4-Methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2712631.png)

![N-(2-methoxy-5-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2712632.png)

![N-[(2-methylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2712635.png)

![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2712636.png)

![N-{[(4-chlorophenyl)carbamoyl]amino}-3-(4-methylbenzenesulfonamido)propanamide](/img/structure/B2712637.png)

![3,6-dichloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2712640.png)

![N-[2-(4-chlorophenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2712641.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone](/img/structure/B2712642.png)